An In-Depth Technical Guide to the Laboratory Synthesis and Purification of C.I. Disperse Blue 284
An In-Depth Technical Guide to the Laboratory Synthesis and Purification of C.I. Disperse Blue 284
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of C.I. Disperse Blue 284 for laboratory applications. The content is tailored for researchers, scientists, and professionals in the field of drug development and related chemical sciences, offering detailed experimental protocols and data presentation.
Introduction to C.I. Disperse Blue 284
C.I. Disperse Blue 284 is a monoazo dye belonging to the thiazole (B1198619) class, characterized by its bright blue color. It is primarily used for dyeing polyester (B1180765) fibers and finds applications in printing inks and plastics. Its synthesis involves the diazotization of 2-amino-5-nitrothiazole (B118965) followed by a coupling reaction with N,N-di(2-acetoxyethyl)aniline. The purity of the dye is crucial for consistent and reliable performance in research and development settings, necessitating robust purification and analytical validation methods.
Chemical Properties of C.I. Disperse Blue 284
| Property | Value | Reference |
| C.I. Name | Disperse Blue 284 | |
| CAS Number | 71872-43-0 | |
| Molecular Formula | C₁₇H₁₉N₅O₆S | |
| Molecular Weight | 421.43 g/mol | |
| Appearance | Dark blue powder | |
| Solubility | Insoluble in water; soluble in organic solvents like acetone (B3395972) and ethanol (B145695) |
Synthesis of C.I. Disperse Blue 284
The synthesis of C.I. Disperse Blue 284 is a two-step process involving the formation of a diazonium salt from 2-amino-5-nitrothiazole, which is then coupled with N,N-di(2-acetoxyethyl)aniline.
Experimental Protocol: Synthesis
Materials and Equipment:
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2-Amino-5-nitrothiazole
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N,N-Di(2-acetoxyethyl)aniline
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Sodium nitrite (B80452) (NaNO₂)
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Concentrated sulfuric acid (H₂SO₄)
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Glacial acetic acid
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Ice
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Beakers
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Magnetic stirrer and stir bar
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Thermometer
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Dropping funnel
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Büchner funnel and vacuum filtration apparatus
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pH paper
Procedure:
Step 1: Diazotization of 2-Amino-5-nitrothiazole
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In a 250 mL beaker, carefully add 15 g (0.103 mol) of 2-amino-5-nitrothiazole to a mixture of 66 g of concentrated sulfuric acid and 33 g of crushed ice, while maintaining the temperature at or below 25°C with stirring.
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In a separate beaker, prepare the nitrosylsulfuric acid by dissolving 7.5 g (0.109 mol) of sodium nitrite in 45 g of concentrated sulfuric acid. This should be done in a well-ventilated fume hood with appropriate personal protective equipment.
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Cool the 2-amino-5-nitrothiazole solution to a temperature between -10°C and 0°C in an ice-salt bath.
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Slowly add the prepared nitrosylsulfuric acid solution dropwise to the cooled 2-amino-5-nitrothiazole solution over a period of 30-60 minutes, ensuring the temperature is maintained between -10°C and 0°C with constant, vigorous stirring.
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After the addition is complete, continue stirring the mixture for an additional hour at 0-5°C to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling Reaction
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In a separate 500 mL beaker, dissolve an equimolar amount of N,N-di(2-acetoxyethyl)aniline in glacial acetic acid.
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Cool this solution to 0-5°C in an ice bath with stirring.
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Slowly add the cold diazonium salt solution prepared in Step 1 to the cooled coupling agent solution with vigorous stirring. A brightly colored precipitate of C.I. Disperse Blue 284 will form.
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Maintain the temperature below 5°C and continue stirring for 2-3 hours to ensure the coupling reaction is complete.
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Collect the crude C.I. Disperse Blue 284 precipitate by vacuum filtration using a Büchner funnel.
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Wash the filter cake with several portions of cold water until the filtrate is neutral to pH paper.
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Dry the crude product in a vacuum oven at 60-70°C.
Purification of C.I. Disperse Blue 284
The crude C.I. Disperse Blue 284 synthesized will likely contain unreacted starting materials and side products. Purification is essential to obtain a high-purity dye suitable for laboratory use. Recrystallization is a common and effective method for purifying solid organic compounds like azo dyes.
Experimental Protocol: Purification by Recrystallization
Materials and Equipment:
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Crude C.I. Disperse Blue 284
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Suitable recrystallization solvent (e.g., ethanol, glacial acetic acid, or a mixture)
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Erlenmeyer flasks
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Hot plate
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Fluted filter paper and funnel for hot filtration (optional)
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Activated charcoal (optional)
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Ice bath
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Büchner funnel and vacuum filtration apparatus
Procedure:
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Transfer the crude, dry C.I. Disperse Blue 284 to an Erlenmeyer flask.
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Add a minimal amount of a suitable hot solvent (e.g., ethanol or glacial acetic acid) to just dissolve the solid completely. Gentle heating on a hot plate may be necessary.
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If the solution contains colored impurities, a small amount of activated charcoal can be added, and the solution can be boiled for a few minutes.
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If activated charcoal was used, hot filter the solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.
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Allow the hot, saturated filtrate to cool slowly to room temperature.
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Further cool the flask in an ice bath to induce maximum crystallization of the purified dye.
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Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Dry the purified C.I. Disperse Blue 284 crystals in a vacuum oven at 60-70°C.
Analytical Characterization and Purity Assessment
The purity of the synthesized and purified C.I. Disperse Blue 284 should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are powerful methods for this purpose.
Experimental Protocol: HPLC Analysis
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A system with a PDA or UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (each with 0.1% formic acid) is a good starting point. A typical gradient could be: 0 min 40% Acetonitrile, 20 min 90% Acetonitrile, 25 min 90% Acetonitrile, 30 min 40% Acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Monitor at the λmax of C.I. Disperse Blue 284 (determined by UV-Vis spectroscopy) and also scan a broader range (e.g., 210-700 nm) with a PDA detector to identify impurities. |
Procedure:
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Prepare a stock solution of the purified C.I. Disperse Blue 284 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
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Prepare a series of calibration standards by diluting the stock solution.
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Inject the standards and the sample solution into the HPLC system.
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The purity of the sample can be determined by the area percentage of the main peak corresponding to C.I. Disperse Blue 284.
Experimental Protocol: UV-Visible Spectroscopy
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Spectrophotometer | A dual-beam UV-Visible spectrophotometer |
| Solvent | A suitable spectroscopic grade solvent in which the dye is soluble (e.g., ethanol, acetone, or DMF) |
| Wavelength Range | 200-800 nm |
| Cuvette | 1 cm path length quartz cuvette |
Procedure:
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Prepare a dilute solution of the purified C.I. Disperse Blue 284 in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5 to 1.5.
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Record the UV-Visible spectrum of the solution from 200 to 800 nm.
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The wavelength of maximum absorbance (λmax) can be determined.
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Purity can be qualitatively assessed by comparing the obtained spectrum with a reference spectrum. The presence of additional peaks or shoulders may indicate impurities.
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Quantitative analysis can be performed by creating a calibration curve of absorbance versus concentration using high-purity standards.
Workflow and Pathway Diagrams
The following diagrams illustrate the key processes described in this guide.
Caption: Synthesis workflow for C.I. Disperse Blue 284.
Caption: Purification and analysis workflow for C.I. Disperse Blue 284.
